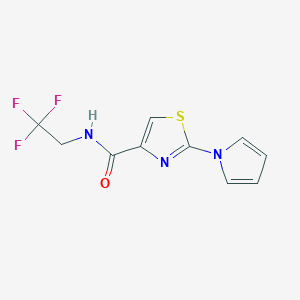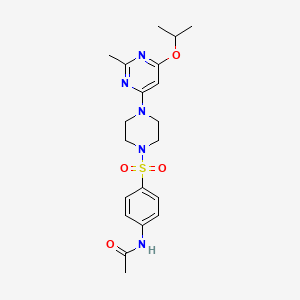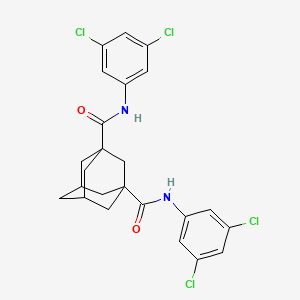![molecular formula C21H21FN2O2 B2876462 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide CAS No. 899964-13-7](/img/structure/B2876462.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide” is a synthetic compound. The molecule contains a total of 39 bond(s), including 21 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 tertiary amide .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropanecarbonyl group attached to a 3,4-dihydro-2H-quinolin-6-yl group, which is further attached to a 4-fluorophenyl acetamide group .Scientific Research Applications
Structural Aspects and Fluorescence Properties
Structural studies of amide-containing isoquinoline derivatives have revealed that these compounds can form gels with mineral acids or crystalline solids depending on the anion's structure. Such compounds, including variants of the specified chemical, exhibit interesting fluorescence properties when protonated or interacted with certain substances. For example, compounds have shown much stronger fluorescence emission at lower wavelengths than their parent compounds, indicating potential applications in fluorescence-based sensors or markers (Karmakar, Sarma, & Baruah, 2007).
Antagonistic and Agonistic Activities
Compounds related to the specified chemical, particularly those with imidazo[1,5-a]quinoxaline structures, have been identified to bind with high affinity to the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies. These findings suggest potential applications in neurological research and drug development, as the compounds exhibit diverse activities from antagonists to full agonists (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
GPCR Ligands and Anticancer Applications
Novel cyclopropyl-ethynyl-phenyl quinolines have been evaluated as G-Protein Coupled Receptor (GPCR) ligands, showcasing significant PI3-Kinase inhibition potential. Their thrombolytic potential against cancer invasion, along with appreciable enhancements in breast and skin cancer cell lines, underscores their potential as a new class of anticancer drugs with thrombolytic effects (Thangarasu, Thamarai Selvi, & Manikandan, 2018).
Chemosensors for Metal Ion Detection
A chemosensor based on similar structural frameworks has demonstrated remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. Such sensors, capable of monitoring Zn2+ concentrations in living cells and water samples with high sensitivity and selectivity, highlight the chemical's relevance in environmental monitoring and biological research (Park et al., 2015).
Synthesis and Medicinal Chemistry
Research into the synthesis of related quinoline derivatives has led to the development of intermediates for drugs like pitavastatin, indicating the chemical's importance in the synthesis of pharmaceuticals targeting conditions such as hyperlipidemia (Wang Zhixiang, 2008).
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-17-7-3-14(4-8-17)12-20(25)23-18-9-10-19-16(13-18)2-1-11-24(19)21(26)15-5-6-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWQWTMNQVZKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)


![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)

![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)



![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)
